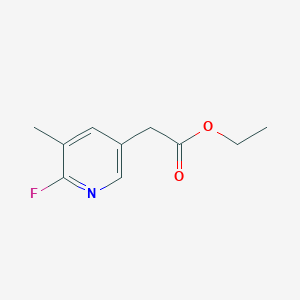

Ethyl 2-fluoro-3-methylpyridine-5-acetate

Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules, particularly into heterocyclic scaffolds like pyridine, is a widely used strategy in medicinal and agrochemical research. chemimpex.comnih.gov The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the physicochemical and biological properties of a molecule.

Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and improve membrane permeability and bioavailability. chemimpex.com For these reasons, fluorinated pyridine derivatives are integral to the development of new pharmaceuticals and agrochemicals. chemimpex.comnih.gov The presence of a fluorine atom on the pyridine ring, as seen in Ethyl 2-fluoro-3-methylpyridine-5-acetate, suggests its potential as a valuable building block for creating compounds with enhanced biological activity. chemimpex.com

General Overview of Pyridine Ester Chemistry and its Industrial Relevance

Pyridine esters, such as the ethyl acetate (B1210297) group in the title compound, are a class of chemicals with significant industrial importance. Esters of pyridine carboxylic acids are crucial intermediates in the synthesis of numerous commercial products. chemimpex.comgoogle.com For instance, they are precursors to vital pharmaceuticals, including niacinamide (a form of vitamin B3), and various agrochemicals like herbicides and pesticides. googleapis.comgoogle.com

Beyond their role as synthetic intermediates, pyridine esters are also valued for their properties as solvents and their applications in the flavor and fragrance industry. chemimpex.comgoogle.com The esterification of pyridine carboxylic acids is a fundamental industrial process, with various methods developed to optimize yield and efficiency. google.com The ethyl acetate moiety at the 5-position of the pyridine ring positions this compound within this industrially relevant class of molecules.

Positioning of this compound within the Broader Family of Pyridine Derivatives

This compound is a polysubstituted pyridine, a family of compounds that offers vast structural diversity and a wide range of applications. The specific arrangement of its functional groups—a fluorine atom at position 2, a methyl group at position 3, and an ethyl acetate group at position 5—creates a unique electronic and steric profile.

The pyridine ring is an electron-deficient aromatic system, and its reactivity is further modulated by its substituents. The 2-fluoro group acts as a strong electron-withdrawing group, which can influence the basicity of the pyridine nitrogen and affect its interaction with biological targets. The 3-methyl group is an electron-donating group, which can impact the electron distribution in the ring and provide a site for further functionalization. The ethyl acetate group at the 5-position is also electron-withdrawing and provides a handle for hydrolysis to the corresponding carboxylic acid or conversion to other functional groups. This combination of substituents makes the compound a versatile intermediate for creating more complex molecules.

Research Landscape and Knowledge Gaps Pertaining to the Compound

A comprehensive search of the current scientific literature reveals a significant knowledge gap concerning this compound. There are no specific studies, experimental data, or detailed synthetic procedures reported for this exact molecule. The research landscape is primarily focused on its constituent parts or structurally related analogues, such as 2-fluoro-3-methylpyridine (B30981) or various pyridine esters. nih.govchemicalbook.comnih.gov

This lack of direct information highlights that this compound is an underexplored area of chemical space. Its unique combination of functional groups suggests it could be a novel building block for new materials, pharmaceuticals, or agrochemicals. The absence of data presents an opportunity for future research to synthesize this compound, characterize its properties, and explore its potential applications.

Data Tables

Given the absence of direct experimental data for this compound, the following tables provide key information based on data from structurally related compounds and computational predictions.

Table 1: Physicochemical Properties

The properties of the core structure, 2-Fluoro-3-methylpyridine, are provided for reference, alongside predicted properties for the title compound.

| Property | Value (2-Fluoro-3-methylpyridine) | Predicted Value (this compound) | Source |

| Molecular Formula | C₆H₆FN | C₁₀H₁₂FNO₂ | nih.gov |

| Molecular Weight | 111.12 g/mol | 197.21 g/mol | nih.gov |

| Boiling Point | 154-155 °C | Not Available | chemimpex.comchemicalbook.comsincerechemical.com |

| Density | 1.098 g/mL at 25 °C | Not Available | chemimpex.comchemicalbook.comsincerechemical.com |

| Refractive Index | n20/D 1.476 | Not Available | chemimpex.comchemicalbook.comsincerechemical.com |

| SMILES | CC1=C(N=CC=C1)F | CCOC(=O)C1=CC(F)=NC=C1C | nih.gov |

Table 2: Predicted Spectroscopic Data

The following are hypothetical spectroscopic data points for this compound, inferred from known data for similar structures like ethyl nicotinate (B505614) and 2-fluoro-3-methylpyridine. nih.govchemicalbook.comchemicalbook.comresearchgate.net

| Spectroscopy | Predicted Data |

| ¹H NMR | * Ethyl Group (CH₃): Triplet, ~1.4 ppm* Ethyl Group (CH₂): Quartet, ~4.4 ppm* Methyl Group (Pyridine): Singlet, ~2.3 ppm* Pyridine Ring Protons: Aromatic region, ~7.5-9.0 ppm |

| ¹³C NMR | * Ethyl Group (CH₃): ~14 ppm* Ethyl Group (CH₂): ~62 ppm* Methyl Group (Pyridine): ~15-20 ppm* Pyridine Ring Carbons: ~120-160 ppm (with C-F coupling)* Carbonyl Carbon (C=O): ~165 ppm |

| IR Spectroscopy | * C=O Stretch (Ester): ~1720-1740 cm⁻¹* C-F Stretch: ~1200-1300 cm⁻¹* Aromatic C=C and C=N Stretches: ~1400-1600 cm⁻¹* C-H Stretches (Alkyl and Aromatic): ~2850-3100 cm⁻¹ |

An exploration of the chemical methodologies utilized in the synthesis of this compound reveals a variety of strategic approaches, from the assembly of the core pyridine structure to the functionalization of pre-existing rings. This article details these synthetic strategies, focusing on the core principles and established routes for obtaining this compound and its analogues.

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate |

InChI |

InChI=1S/C10H12FNO2/c1-3-14-9(13)5-8-4-7(2)10(11)12-6-8/h4,6H,3,5H2,1-2H3 |

InChI Key |

FGMYMXZYVOWUKB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C(=C1)C)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Fluoro 3 Methylpyridine 5 Acetate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The electron-deficient nature of the pyridine ring, exacerbated by the fluorine atom at the C-2 position, makes the core susceptible to nucleophilic attack. This reactivity is primarily centered on two sites: the C-2 carbon bearing the fluoro group and the carbonyl carbon of the ester moiety.

Displacement of the Fluoro Group

The C-2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of both the adjacent ring nitrogen and the fluorine atom itself. The fluorine atom serves as a good leaving group in these reactions.

Studies on similar 2-fluoropyridine (B1216828) systems show that they readily undergo substitution with a variety of nucleophiles. nih.govresearchgate.net Although SNAr reactions on electron-deficient fluoroarenes and chloropyridines are common, the specific reactivity of 2-fluoropyridines has been explored to a lesser extent. nih.gov However, it has been demonstrated that 2-fluoropyridines can undergo substitution under much milder conditions than previously assumed, even in the presence of other electrophilic functional groups like esters. nih.gov The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic complex, whose formation is the rate-determining step. The stability of this intermediate is enhanced by the electron-withdrawing groups that can delocalize the negative charge.

For Ethyl 2-fluoro-3-methylpyridine-5-acetate, nucleophilic attack is favored at the C-2 position. The reaction with various nucleophiles, such as amines, alkoxides, and thiolates, would lead to the displacement of the fluoride (B91410) ion. For instance, reaction with an amine (e.g., R-NH₂) would yield the corresponding 2-amino-3-methylpyridine (B33374) derivative. The reaction conditions can often be tuned to achieve high selectivity for substitution at the C-2 position over reaction at the ester. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions on 2-Fluoropyridines

| Nucleophile (Nu-H) | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Primary/Secondary Amines | 2-Aminopyridines | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, DMSO), Heat | nih.gov |

| Alcohols (in presence of base) | 2-Alkoxypyridines | NaH, Solvent (e.g., THF, Dioxane) | nih.gov |

| Thiols (in presence of base) | 2-(Alkyl/Aryl)thiopyridines | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF) | nih.gov |

Reactivity of the Ester Moiety (e.g., hydrolysis, transamidation, alkyl ester exchange)

The ethyl acetate (B1210297) group at the C-5 position is also a reactive site. It can undergo typical ester reactions, such as hydrolysis, transamidation, and transesterification. The reactivity of the ester is influenced by the electronic properties of the pyridine ring.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-3-methylpyridine-5-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, using reagents like sodium hydroxide (B78521) or lithium hydroxide in a water/alcohol mixture, proceeds via a nucleophilic acyl substitution mechanism. Acid-catalyzed hydrolysis using aqueous mineral acids is also effective.

Transamidation: Direct reaction with amines, often at elevated temperatures or with a catalyst, can convert the ethyl ester into an amide. For example, heating with aqueous methylamine (B109427) can selectively form the N-methyl amide, sometimes without displacing the 2-fluoro substituent, highlighting the possibility of chemoselective transformations. nih.gov

Reduction: While not a substitution reaction, the ester can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the ester to the corresponding primary alcohol, 5-(hydroxymethyl)-2-fluoro-3-methylpyridine. Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for reducing esters. mdpi.com

Electrophilic Reactions and Regioselectivity

The pyridine ring is inherently electron-deficient and is therefore strongly deactivated towards electrophilic aromatic substitution (EAS). This deactivation is further intensified by the electron-withdrawing fluoro and ethyl ester groups. Any electrophilic attack requires harsh conditions and is expected to occur at the positions least deactivated by the substituents.

The directing effects of the substituents are as follows:

Pyridine Nitrogen: Strongly deactivating, meta-directing (to C-3 and C-5).

Fluoro Group (at C-2): Deactivating, ortho- and para-directing (to C-3 and C-6).

Methyl Group (at C-3): Activating, ortho- and para-directing (to C-2, C-4, and C-6).

Ethyl Acetate Group (at C-5): Deactivating, meta-directing (to C-2, C-4, and C-6).

Reactivity of the Methyl Substituent (e.g., benzylic functionalization)

The methyl group at the C-3 position of the pyridine ring exhibits reactivity analogous to a benzylic position, although it is generally less reactive than methyl groups at the C-2 or C-4 positions. Functionalization of this C-H bond is possible through radical or anionic pathways.

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group could be halogenated to form a halomethylpyridine derivative.

Deprotonation: Treatment with a very strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), could deprotonate the methyl group to form a nucleophilic pyridyl-methyl anion. This anion can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides). However, the acidity of the 3-methyl group is lower than that of 2- or 4-methyl groups, making deprotonation more difficult.

Oxidative Functionalization: Photoredox catalysis has emerged as a powerful tool for benzylic C-H functionalization. rsc.orgrsc.org These methods often involve a hydrogen atom transfer (HAT) step to generate a benzylic radical, which can then be oxidized to a carbocation and trapped by a nucleophile. rsc.org Rhodium-catalyzed reactions have also been used for the enantioselective C-H functionalization of benzylic positions. nih.gov

Oxidation and Reduction Pathways of the Pyridine Ring and Side Chains

Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide alters the reactivity of the pyridine ring, making the C-2 and C-6 positions more susceptible to nucleophilic attack and facilitating certain electrophilic substitutions. The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄ or nitric acid), although this often requires harsh conditions that might affect other parts of the molecule. wikipedia.org The side chain oxidation of 5-ethyl-2-methylpyridine (B142974) to nicotinic acid is a known industrial process. wikipedia.org

Reduction: The ester group can be selectively reduced to a primary alcohol using a strong hydride reagent like LiAlH₄, as mentioned in section 3.1.2. Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) can reduce the pyridine ring to a piperidine (B6355638) ring. The conditions required for ring reduction are typically vigorous and would likely also reduce the ester group. The fluorine atom may also be susceptible to hydrogenolysis (cleavage) under certain catalytic hydrogenation conditions.

Transition-Metal-Catalyzed Transformations and C-H Functionalization

Transition-metal catalysis offers a powerful avenue for the functionalization of otherwise inert C-H bonds in pyridine derivatives. beilstein-journals.orgnih.gov These methods can provide access to substituted pyridines that are difficult to prepare via classical methods.

For this compound, several C-H bonds are potential sites for functionalization:

C-4 and C-6 Positions: These are the most likely sites for direct C-H functionalization. The directing groups on the ring would influence the regioselectivity. Iridium-catalyzed borylation, for example, tends to occur at the C-3 and C-4 positions of pyridines. nih.govnih.gov Palladium-catalyzed reactions often favor positions distal to the nitrogen. nih.gov The fluorine atom itself can act as a directing group in some C-H activation reactions, typically favoring the ortho position. acs.orgacs.org

Methyl Group (C-3): As discussed in section 3.3, the "benzylic" C-H bonds of the methyl group can be functionalized using transition metal catalysts. rsc.orgnih.gov

C-F Bond Activation: The C-F bond itself can be activated by certain low-valent transition metal complexes, leading to cross-coupling reactions. acs.org

Table 2: Potential C-H Functionalization Reactions

| Reaction Type | Catalyst System (Example) | Target Position | Product Type | Reference |

|---|---|---|---|---|

| C-H Borylation | Ir-based catalysts | C-4, C-6 | Borylated Pyridine | nih.govnih.gov |

| C-H Arylation | Pd-based catalysts | C-4, C-6 | Arylated Pyridine | nih.gov |

| C-H Silylation | Ir-based catalysts | C-4, C-6 | Silylated Pyridine | nih.gov |

| Benzylic C-H Arylation | Ni/Photoredox dual catalysis | 3-Methyl | 3-(Arylmethyl)pyridine | rsc.org |

Catalytic C-F Bond Activation and Cleavage

The carbon-fluorine bond in 2-fluoropyridines is one of the strongest single bonds in organic chemistry, presenting a significant challenge for selective activation and cleavage. However, recent advancements in catalysis have provided pathways for the functionalization of these robust bonds. While specific studies on this compound are not prevalent in the public domain, research on analogous 2-fluoropyridine systems offers significant insights into its potential reactivity.

A notable example is the catalytic hydrodefluorination of 2-fluoropyridines using a bench-stable nickel complex, [Ni(iPrPN)(COD)], where iPrPN is 2-[(N-diisopropylphosphino)methylamino]pyridine and COD is 1,5-cyclooctadiene. chemrxiv.org This system has been shown to be an efficient precatalyst for the hydrodefluorination of 2-fluoro and 2,6-difluoropyridines under mild conditions using pinacolborane (HBPin) as the hydrogen source. chemrxiv.org

Mechanistic investigations have revealed that the catalytic cycle is initiated by the decoordination of the COD ligand, followed by the oxidative addition of the nickel(0) center into the C-F bond of the fluoropyridine. chemrxiv.org This step is the crucial C-F activation event. The resulting Ni(II) fluoride complex, [NiF(iPrPN)(6-Fpy)] (where 6-Fpy = 6-fluoropyrid-2-yl), has been identified as a key intermediate in the catalytic cycle. chemrxiv.org This intermediate can then undergo further reaction to release the defluorinated pyridine product and regenerate the active nickel catalyst. The [Ni(iPrPN)(COD)] complex itself is considered the catalyst resting-state. chemrxiv.org

Table 1: Catalyst System for Hydrodefluorination of 2-Fluoropyridines

| Component | Formula/Abbreviation | Role |

|---|---|---|

| Precatalyst | [Ni(iPrPN)(COD)] | Source of active Ni(0) catalyst |

| Ligand | iPrPN | Stabilizes the nickel center |

Based on these findings, it is plausible that this compound could undergo similar catalytic C-F bond activation and subsequent functionalization, allowing for the introduction of various substituents at the 2-position.

Regioselective C-H Bond Functionalization

The functionalization of C-H bonds is a powerful tool in organic synthesis for modifying molecular scaffolds. In the case of this compound, the regioselectivity of C-H functionalization is influenced by the directing effects of the existing substituents. The fluorine atom at the 2-position is a known ortho-directing group for lithiation, a common method for C-H activation.

Studies on the lithium diisopropylamide (LDA)-mediated ortholithiation of 2-fluoropyridine have demonstrated that deprotonation occurs selectively at the C-3 position. acs.org This is attributed to the inductive effect of the fluorine atom, which increases the acidity of the adjacent C-H bond. By analogy, for this compound, the most likely position for initial C-H activation via lithiation would be at the C-4 or C-6 position. The directing effect of the fluorine would favor deprotonation at C-3, but this position is already substituted with a methyl group. Therefore, the regioselectivity would be a competition between the C-4 and C-6 positions, influenced by the electronic and steric effects of the methyl and ethyl acetate groups.

While specific research on the regioselective C-H functionalization of this compound is limited, the principles of directed metalation suggest that reactions with strong bases like LDA would likely lead to functionalization at a position ortho to the fluorine, provided steric hindrance is not prohibitive.

Studies on Reaction Kinetics and Mechanistic Pathways (e.g., autocatalysis, deaggregation phenomena in lithiation)

The kinetics and mechanisms of reactions involving organolithium reagents are often complex due to the aggregation of these species in solution. Detailed studies on the LDA-mediated ortholithiation of 2-fluoropyridine have shed light on these intricate pathways, which are likely relevant to the reactions of this compound. acs.org

Furthermore, the rate of lithiation is highly sensitive to the presence of lithium chloride (LiCl), which can catalyze the deaggregation of the LDA dimer into a more reactive monomeric form through the formation of fleeting 2:2 LDA-LiCl mixed tetramers. acs.org The reaction is understood to proceed through a post-rate-limiting proton transfer, as confirmed by standard and competitive isotope effects. acs.org

These findings highlight the critical role of reagent aggregation and the influence of additives and products on the reaction kinetics. For a substrate like this compound, it is expected that its reactions with LDA would also be subject to these complex mechanistic features, including autocatalysis and the influence of deaggregation phenomena. Computational studies have further supported the importance of deaggregation in reactions involving lithium diisopropylamide. dntb.gov.ua

Table 2: Key Mechanistic Features in the Lithiation of 2-Fluoropyridines

| Phenomenon | Description | Implication |

|---|---|---|

| Autocatalysis | The lithiated pyridine product catalyzes the deaggregation of LDA dimers. | Reaction rate increases as the reaction progresses. |

| Deaggregation | LDA exists as aggregates (dimers, tetramers) in solution, which are less reactive than monomers. Deaggregation is crucial for reactivity. | The presence of catalysts (like LiCl or the product) that promote deaggregation significantly enhances the reaction rate. |

| Mixed Aggregates | Formation of mixed aggregates between LDA and the product (ArLi) or additives (LiCl). | These mixed species are key intermediates in the catalytic deaggregation pathways. |

Advanced Spectroscopic and Spectrometric Characterization of Ethyl 2 Fluoro 3 Methylpyridine 5 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Ethyl 2-fluoro-3-methylpyridine-5-acetate, a combination of ¹H, ¹³C, ¹⁹F, and multidimensional NMR experiments enables a complete structural assignment.

Proton (¹H) NMR: Chemical Shifts and Coupling Constants

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show signals corresponding to the ethyl group, the methyl group on the pyridine (B92270) ring, and the aromatic protons.

The ethyl ester protons typically appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the terminal methyl (-CH₃) group, a result of spin-spin coupling. libretexts.org The chemical shift of the methylene protons is influenced by the adjacent electron-withdrawing oxygen atom, causing them to appear further downfield. The methyl group on the pyridine ring is expected to appear as a singlet, as it has no adjacent protons to couple with. The two protons on the pyridine ring (H-4 and H-6) will appear in the aromatic region, typically as doublets, coupling with each other. The electronegative fluorine atom will influence the chemical shift of the adjacent H-4 proton.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-6 | ~8.2 | d | ~2.5 |

| Pyridine H-4 | ~7.8 | d | ~2.5 |

| Ethyl -OCH₂- | ~4.4 | q | ~7.1 |

| Pyridine -CH₃ | ~2.5 | s | - |

Carbon (¹³C) NMR: Hybridization and Connectivity Analysis

Carbon (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line. libretexts.org

The spectrum is expected to show eight distinct signals, one for each carbon atom in the molecule. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield due to its sp² hybridization and bonding to two oxygen atoms. libretexts.org The carbons of the pyridine ring appear in the aromatic region, with their chemical shifts influenced by the nitrogen and fluorine substituents. The sp² hybridization results in a significant downfield shift for these carbons. libretexts.org The aliphatic carbons of the ethyl and methyl groups appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hybridization |

|---|---|---|

| Ester C=O | ~165 | sp² |

| Pyridine C-2 | ~160 (d, ¹JCF) | sp² |

| Pyridine C-6 | ~150 | sp² |

| Pyridine C-4 | ~140 (d, ²JCF) | sp² |

| Pyridine C-5 | ~125 | sp² |

| Pyridine C-3 | ~122 | sp² |

| Ethyl -OCH₂- | ~62 | sp³ |

| Pyridine -CH₃ | ~15 | sp³ |

Fluorine (¹⁹F) NMR: Environment of the Fluoro Substituent

Fluorine (¹⁹F) NMR is a highly sensitive technique used to probe the environment of fluorine atoms in a molecule. The ¹⁹F nucleus has a spin of I=½ and is 100% naturally abundant, making it easy to observe. nih.gov A key feature of ¹⁹F NMR is its large chemical shift range, which makes the observed shifts highly sensitive to the local electronic environment. nih.gov

For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-2 position of the pyridine ring. The chemical shift of this signal provides information about the electronic effects of the neighboring substituents. Furthermore, this fluorine signal will likely exhibit coupling to the nearby protons, particularly H-4 (a four-bond coupling, ⁴JFH) and potentially the methyl protons (a four-bond coupling, ⁴JFH), which would appear as splitting in the ¹⁹F spectrum and reciprocally in the ¹H spectrum.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. youtube.com For this molecule, COSY would show a cross-peak between the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. It would also show a correlation between the two aromatic protons, H-4 and H-6, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com HSQC would be used to definitively assign each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal. For instance, the proton signal at ~2.5 ppm would correlate to the methyl carbon signal at ~15 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com HMBC is crucial for piecing together the molecular fragments. Key expected correlations include:

A correlation from the H-6 proton to the carbonyl carbon of the acetate (B1210297) group, confirming the ester's position at C-5.

Correlations from the methyl protons to carbons C-2, C-3, and C-4, confirming the position of the methyl group.

Correlations from the H-4 proton to carbons C-2, C-3, C-5, and C-6, helping to assign the pyridine ring carbons.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Characteristic Functional Group Vibrations

The FTIR spectrum of this compound is expected to display several characteristic absorption bands that correspond to its specific functional groups. The most prominent of these is the strong absorption from the carbonyl (C=O) stretch of the ester group. The C-O stretching vibrations of the ester are also characteristic. The C-F bond will show a strong absorption in the fingerprint region. Aromatic C=C and C=N stretching vibrations from the pyridine ring, as well as aliphatic C-H stretching from the ethyl and methyl groups, will also be present.

Table 3: Predicted Characteristic FTIR Vibrational Frequencies

| Functional Group | Type of Vibration | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (aliphatic) | Stretch | 2900-3000 | Medium |

| C=O (ester) | Stretch | 1720-1740 | Strong |

| C=C, C=N (aromatic) | Stretch | 1500-1600 | Medium-Strong |

| C-O (ester) | Stretch | 1100-1300 | Strong |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl acetate |

| 2-fluoro-3-methylpyridine (B30981) |

Ring Vibrations and Substitution Patterns

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing the structural backbone of a molecule. The vibrational modes of this compound are influenced by its substituted pyridine core and the attached functional groups.

The pyridine ring itself has a set of characteristic vibrations. cdnsciencepub.comcdnsciencepub.com The substitution pattern—a fluorine atom at position 2, a methyl group at position 3, and an ethyl acetate group at position 5—breaks the symmetry of the parent pyridine molecule, leading to a more complex spectrum where more vibrational modes become IR and Raman active. cdnsciencepub.comcdnsciencepub.com

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. pw.edu.pl The presence of multiple substituents on the pyridine ring will influence the exact position and intensity of these peaks.

C=O Stretching (Ester): A strong, sharp absorption band is expected between 1750-1735 cm⁻¹ for the carbonyl group of the ethyl acetate moiety. This is one of the most diagnostic peaks in the IR spectrum.

Pyridine Ring Vibrations (C=C and C=N stretching): These vibrations occur in the 1650-1400 cm⁻¹ fingerprint region. pw.edu.pl The presence of both electron-donating (methyl) and electron-withdrawing (fluoro, ethyl acetate) groups will shift these bands. For instance, quaternization of the pyridine nitrogen is known to alter these frequencies, and while not a salt, the electronic effects of the substituents will similarly influence the bond strengths and vibrational energies within the ring. pw.edu.pl

C-F Stretching: A strong absorption band characteristic of the carbon-fluorine bond is expected in the 1250-1000 cm⁻¹ range. This peak is often very intense and provides clear evidence for the presence of the fluorine substituent.

CH₃ and CH₂ Bending: Vibrations corresponding to the methyl and ethyl groups will appear in the 1470-1370 cm⁻¹ region.

C-O Stretching (Ester): Two distinct C-O stretching bands are expected for the ester group, typically found between 1300-1000 cm⁻¹.

Table 1: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 |

| C=O Stretch | Ester | 1750 - 1735 |

| C=C, C=N Stretch | Pyridine Ring | 1650 - 1400 |

| C-H Bend | Methyl, Ethyl | 1470 - 1370 |

| C-F Stretch | Fluoro Substituent | 1250 - 1000 |

| C-O Stretch | Ester | 1300 - 1000 |

Studies on similarly substituted pyridines confirm that the specific frequencies and intensities of these bands provide a unique fingerprint, allowing for definitive identification and structural confirmation. spiedigitallibrary.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and deducing the structure of a compound by analyzing its fragmentation pattern upon ionization.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound, the molecular formula is C₁₀H₁₂FNO₂.

Calculated Monoisotopic Mass: 197.08521 u

The experimentally determined m/z value in an HRMS spectrum should match this theoretical value to within a few parts per million (ppm), providing unambiguous confirmation of the compound's elemental formula. This level of accuracy is crucial for distinguishing between isomers or compounds with the same nominal mass. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion (or a primary fragment ion) to generate a secondary fragmentation spectrum. nih.govacs.org This technique provides detailed information about the molecule's connectivity. The fragmentation of pyridine derivatives is well-studied and often follows predictable pathways. nih.gov

For this compound (M⁺˙ at m/z 197), the following fragmentation pathways are plausible:

Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester is a common fragmentation pathway for ethyl esters, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 u). libretexts.orgdocbrown.info This would result in a prominent acylium ion.

[M - 45]⁺ = m/z 152

Loss of Ethanol (B145695): A McLafferty-type rearrangement could lead to the loss of a neutral ethanol molecule (CH₃CH₂OH, 46 u).

[M - 46]⁺˙ = m/z 151

Loss of the Ethyl Group: Alpha-cleavage can result in the loss of an ethyl radical (•CH₂CH₃, 29 u). youtube.commiamioh.edu

[M - 29]⁺ = m/z 168

Cleavage of the Ester Side Chain: Fragmentation at the bond between the pyridine ring and the acetate group can occur.

Loss of •CH₂COOC₂H₅ (87 u) to leave a fluoromethylpyridine radical cation at m/z 110.

Formation of the [CH₂COOC₂H₅]⁺ ion at m/z 87.

The combination of high-accuracy mass measurements of these fragment ions allows for the confident elucidation of the molecule's structure. nih.gov

Table 2: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (u) | Proposed Fragment Structure |

|---|---|---|---|

| 197 | 152 | 45 | [M - •OCH₂CH₃]⁺ |

| 197 | 151 | 46 | [M - HOCH₂CH₃]⁺˙ |

| 197 | 168 | 29 | [M - •CH₂CH₃]⁺ |

| 197 | 110 | 87 | [C₇H₇FN]⁺˙ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. youtube.com The technique is particularly useful for analyzing compounds with conjugated π-systems, such as aromatic rings.

The pyridine ring exhibits characteristic π → π* and n → π* transitions. The π → π* transitions are typically strong and occur at lower wavelengths, while the n → π* transition, involving the lone pair of electrons on the nitrogen atom, is weaker and appears at a longer wavelength.

The substituents on the pyridine ring significantly influence the position and intensity of these absorption bands:

The fluoro and ethyl acetate groups are electron-withdrawing, which can cause a bathochromic (red) shift of the π → π* transitions.

The methyl group is electron-donating, further modifying the electronic structure.

The ester carbonyl group acts as a chromophore and extends the conjugation of the system.

Given these features, this compound is expected to show characteristic absorption maxima in the UV region. While the exact λmax values would need to be determined experimentally, they are likely to be shifted to longer wavelengths compared to unsubstituted pyridine. For example, studies on various vinegars show that phenolic compounds, which also contain substituted aromatic rings, have strong absorption peaks in the 280–300 nm range. nih.gov It is reasonable to predict that the primary π → π* transitions for this compound would fall within a similar region, likely between 270-290 nm.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture (if crystalline forms are reported)

As of the current literature survey, there are no publicly reported single-crystal X-ray diffraction studies for this compound. If a crystalline form of the compound were to be isolated and analyzed, XRD would provide invaluable insights into its molecular architecture. The data would confirm the planarity of the pyridine ring and reveal the spatial orientation of the fluoro, methyl, and ethyl acetate substituents relative to the ring. Furthermore, it would elucidate how the molecules arrange themselves in the crystal lattice, highlighting any significant intermolecular forces that stabilize the solid-state structure.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Fluoro 3 Methylpyridine 5 Acetate

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties, providing a detailed picture of the molecule's fundamental characteristics. For Ethyl 2-fluoro-3-methylpyridine-5-acetate, DFT calculations are typically performed using a basis set like 6-311++G(d,p) to ensure high accuracy.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Among the most crucial MOs are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity. youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the ability to accept electrons (electrophilicity). wikipedia.org

For this compound, the HOMO is predicted to be primarily localized on the electron-rich pyridine (B92270) ring, which is activated by the methyl group. The LUMO is expected to be distributed over the pyridine ring and the electron-withdrawing ethyl acetate (B1210297) group, particularly the C=O double bond. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Primarily located on the pyridine ring. |

| LUMO | -1.23 | Distributed across the pyridine ring and ester group. |

| HOMO-LUMO Gap | 5.62 | Indicates high kinetic stability. |

Note: The data in this table is hypothetical and serves as a representative example based on DFT calculations for similar pyridine derivatives.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electron density distribution over a molecule, providing a guide to its reactive sites. researchgate.net These maps use a color-coded system to represent different regions of electrostatic potential. researchgate.net

Red/Yellow/Orange: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of positive potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In the MEP map of this compound, the most negative potential (red) is concentrated around the highly electronegative fluorine atom, the nitrogen atom of the pyridine ring, and the carbonyl oxygen of the ester group. These sites are the primary centers for electrophilic interactions. Conversely, the most positive potential (blue) is located on the hydrogen atoms, particularly those of the methyl group and the ethyl group, making them susceptible to nucleophilic attack.

In silico Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for their identification and characterization. DFT calculations allow for the simulation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions are based on the magnetic shielding environment of each nucleus, which is determined by the local electron density. For instance, experimental ¹³C NMR data is available for related compounds like 2-fluoro-3-methylpyridine (B30981) and 5-ethyl-2-methylpyridine (B142974). chemicalbook.comchemicalbook.com

IR Spectroscopy: Vibrational frequencies in an IR spectrum correspond to the different modes of molecular motion (stretching, bending). DFT can calculate these frequencies, helping to identify characteristic functional groups, such as the C=O stretch of the ester, the C-F stretch, and various vibrations of the pyridine ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax). The primary absorption in the UV-Vis spectrum of this compound would likely correspond to π→π* transitions within the aromatic pyridine system.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C=O) | ~165 ppm |

| ¹³C NMR | Chemical Shift (C-F) | ~160 ppm |

| ¹H NMR | Chemical Shift (CH₃-ring) | ~2.5 ppm |

| IR | Vibrational Frequency (C=O stretch) | ~1730 cm⁻¹ |

| IR | Vibrational Frequency (C-F stretch) | ~1250 cm⁻¹ |

| UV-Vis | Absorption Maximum (λmax) | ~270 nm |

Note: The data in this table is hypothetical and based on typical values for the functional groups present in the molecule.

Reaction Mechanism Modeling and Transition State Characterization

A significant application of computational chemistry is the modeling of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, providing a complete energetic profile of the reaction pathway.

Table 3: Hypothetical Energetics for the Hydrolysis of this compound

| Parameter | Energy Value (kJ/mol) | Description |

| Activation Energy (Ea) | +85 | Energy barrier for the reaction to proceed. |

| Reaction Enthalpy (ΔH) | -15 | Indicates a slightly exothermic reaction. |

Note: The data in this table is for a hypothetical uncatalyzed hydrolysis reaction in the gas phase and is for illustrative purposes only.

Computational models can also incorporate the effects of the surrounding environment, such as solvents and catalysts.

Solvation: The presence of a solvent can significantly alter reaction energetics. Solvation models, like the Polarizable Continuum Model (PCM), simulate the solvent as a continuous dielectric medium. For a reaction like ester hydrolysis, a polar solvent would stabilize charged intermediates and transition states, thereby lowering the activation barrier and accelerating the reaction rate.

Catalysis: Catalysts provide an alternative reaction pathway with a lower activation energy. Computational modeling can be used to study the mechanism of catalysis, for instance, by simulating the interaction of the substrate with an acid or base catalyst. In the case of ester hydrolysis, an acid catalyst would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. A base catalyst would deprotonate water, forming the more potent nucleophile, hydroxide (B78521), which would attack the carbonyl carbon. Both mechanisms lead to a significant reduction in the activation energy compared to the uncatalyzed reaction.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and preferred orientation of a molecule, along with its non-covalent interactions, are fundamental to its behavior. For this compound, these aspects can be predicted and analyzed using computational methods.

Conformational Preferences:

The conformational landscape of this compound is primarily dictated by the rotation around its single bonds. The most significant of these is the torsion of the ethyl acetate side chain relative to the pyridine ring. The rotation around the C(aryl)-C(alkyl) and subsequent bonds in the ester group gives rise to various conformers with different energy levels.

Computational modeling, typically employing density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), can map the potential energy surface associated with these rotations. For the ethyl acetate group, two key dihedral angles determine its orientation: the angle defining the rotation of the entire acetate group with respect to the pyridine ring and the angle of the terminal ethyl group. Studies on similar small ethyl esters, such as ethyl propionate, have provided insights into the conformational preferences of the ethyl ester functional group itself.

The presence of the fluorine atom at the 2-position and the methyl group at the 3-position on the pyridine ring will sterically and electronically influence the preferred conformations. It is anticipated that the most stable conformers will be those that minimize steric hindrance between the ortho-substituent (fluorine) and the acetate side chain.

Intermolecular Interactions:

The specific substituents on the pyridine ring and the ethyl acetate group govern the types of intermolecular interactions this compound can form. These non-covalent interactions are critical in determining the molecule's solid-state packing, as well as its interactions with other molecules in solution.

Hydrogen Bonding: While lacking strong hydrogen bond donors, the nitrogen atom in the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. They can form weak C-H···N and C-H···O hydrogen bonds with surrounding molecules.

π-Interactions: The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing fluorine atom, makes it susceptible to π-π stacking interactions with other aromatic rings.

Halogen Bonding: The fluorine atom, although a weak halogen bond donor, could potentially participate in halogen bonding interactions under specific circumstances.

A theoretical analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) could further characterize the nature and strength of these interactions by analyzing the electron density at bond critical points.

Below is an interactive table summarizing the likely intermolecular interactions for this compound.

| Interaction Type | Donor | Acceptor | Potential Significance |

| C-H···N Hydrogen Bond | C-H on adjacent molecule | Pyridine Nitrogen | Moderate, influences crystal packing |

| C-H···O Hydrogen Bond | C-H on adjacent molecule | Carbonyl or Ether Oxygen | Moderate, influences crystal packing and solubility |

| π-π Stacking | Pyridine Ring | Aromatic ring of adjacent molecule | Significant, contributes to crystal lattice energy |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on chemical reactivity or physical interactions)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. For this compound, QSAR/QSPR studies can be employed to predict its reactivity and physical interactions without the need for extensive experimental testing.

Methodology:

A typical QSAR/QSPR study involves several key steps:

Dataset Selection: A series of structurally related compounds with known activities or properties would be selected. In this case, a dataset of substituted pyridine derivatives could be used. chemrevlett.comchemrevlett.comwjpsonline.com

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices that describe the connectivity of the atoms.

Geometrical: 3D aspects of the molecule such as surface area and volume.

Quantum-Chemical: Derived from quantum mechanical calculations, these include orbital energies (HOMO, LUMO), partial charges, and dipole moments.

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the activity or property of interest. chemrevlett.comchemrevlett.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. chemrevlett.comnih.gov

Application to Chemical Reactivity and Physical Interactions:

For this compound, a QSAR model could predict its reactivity in a particular reaction, for instance, its susceptibility to nucleophilic or electrophilic attack. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of partial charges on the atoms, would be particularly relevant. A higher HOMO energy often correlates with a greater susceptibility to electrophilic attack, while a lower LUMO energy suggests a higher susceptibility to nucleophilic attack.

A QSPR model could be developed to predict physical properties like boiling point, solubility, or retention time in chromatography. In this context, descriptors related to intermolecular forces, such as polarizability, dipole moment, and hydrogen bonding capacity, would be of high importance.

The following interactive table illustrates the types of descriptors that would be relevant in a QSAR/QSPR study of this compound for predicting chemical reactivity.

| Descriptor Class | Example Descriptors | Relevance to Reactivity/Interaction |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Partial Atomic Charges | Predicts sites of electrophilic/nucleophilic attack, reaction kinetics |

| Electronic | Dipole Moment, Polarizability | Influences long-range intermolecular interactions |

| Steric | Molar Volume, Surface Area | Describes the influence of molecular size and shape on interactions |

| Topological | Connectivity Indices | Encodes information about the branching and arrangement of atoms |

By leveraging these computational approaches, a comprehensive understanding of the chemical and physical behavior of this compound can be achieved, guiding further experimental research and application.

Research Applications in Contemporary Chemical Sciences

Strategic Intermediate in Complex Organic Synthesis

The utility of Ethyl 2-fluoro-3-methylpyridine-5-acetate as a versatile intermediate is a cornerstone of its application in modern organic chemistry. Halogenated pyridines, such as this compound, are key starting materials for creating more elaborate molecular structures for use in the pharmaceutical and agrochemical sectors. innospk.com

Fluorinated pyridine (B92270) compounds are foundational in the synthesis of a wide array of heterocyclic structures. The reactivity of the pyridine ring, enhanced by the presence of halogen atoms like fluorine and bromine, allows it to participate in various chemical transformations, including nucleophilic substitution and cross-coupling reactions. innospk.com While specific examples for the direct synthesis of cyclopropane (B1198618) derivatives from this exact molecule are not extensively documented in the provided results, related reactions, such as the rhodium(II)-catalyzed [3+2] cycloaddition of diazo compounds with alkynes, are used to create other five-membered ring systems like furans and pyrazoles. researchgate.net This highlights the general utility of functionalized intermediates in building complex heterocyclic frameworks.

Pyridine and its derivatives are fundamental to the agrochemical industry, forming the backbone of many modern pesticides that are noted for their high efficacy and low toxicity. agropages.com Specifically, trifluoromethylpyridine (TFMP) derivatives are key structural motifs in numerous active ingredients used in agriculture. nih.govsemanticscholar.org Compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) serve as critical intermediates for several crop-protection products. nih.govsemanticscholar.org The synthesis of these vital agrochemicals often starts from simpler building blocks like 3-picoline (3-methylpyridine), which undergoes multi-step chlorination and fluorination processes. nih.govsemanticscholar.org this compound, containing the core fluoro-methyl-pyridine structure, represents a key type of building block for creating such advanced, high-value molecules. agropages.com

In the pharmaceutical realm, pyridine derivatives are equally important. google.com For instance, 5-Bromo-3-fluoropyridine-2-carboxylic acid is used to synthesize allosteric adenosine (B11128) A2A receptors, which have applications in treatments for insomnia. ossila.com This demonstrates the role of fluorinated pyridine building blocks in developing therapeutic agents.

Development of Advanced Analytical Derivatization Reagents

In analytical chemistry, derivatization is a technique used to modify an analyte to enhance its detection and separation in methods like liquid chromatography-mass spectrometry (LC-MS/MS). greyhoundchrom.com Reagents based on the 2-halopyridinium salt structure have shown significant promise in this area. nih.gov

The analysis of certain molecules, such as vitamin D metabolites, by mass spectrometry can be challenging due to inefficient ionization and low concentrations. nih.gov To overcome this, derivatization reagents are employed to increase detection sensitivity. One such reagent, 2-fluoro-1-methylpyridinium (FMP) p-toluene sulfonate, is used for the derivatization of hydroxyl groups, significantly improving ionization efficiency in LC-MS/MS. nih.gov This FMP-based reagent and others like it can specifically target and modify functional groups, allowing for better detection in positive ion mode and eliminating the need to switch between polarities during analysis. mdpi.com The core fluoropyridine structure is central to the reactivity of these reagents. nih.govmdpi.com

Derivatization reagents are crucial for modifying compounds that have acidic hydrogens, such as those found in carboxylic acids and phenols. obrnutafaza.hr Reagents based on 2-halopyridinium salts, like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS), are effective for derivatizing hydroxyl groups. nih.gov This method is part of a broader class of techniques that also includes reagents for amines and thiols. obrnutafaza.hr By converting these polar functional groups into derivatives, their analytical detection by methods such as gas chromatography (GC) or LC-MS becomes more sensitive and reliable. obrnutafaza.hr For example, FMP-based reagents have been successfully used to derivatize catecholamines and certain amino acids, leading to a general increase in signal-to-noise ratios during mass spectrometry analysis. mdpi.com

Contributions to Materials Science and Polymer Chemistry

The introduction of fluorine into organic molecules can impart desirable properties for materials science applications, such as increased thermal stability and solvent resistance. evitachem.com Fluorinated compounds are therefore of interest in the development of specialty chemicals and polymers. evitachem.com For example, 5-Bromo-3-fluoropyridine-2-carboxylic acid is used to prepare pyridine-triazole ligands that coordinate with rhenium to create photoluminescent materials with high quantum yields. ossila.com This illustrates the potential of functionalized fluoropyridines, like this compound, to serve as key intermediates in the synthesis of advanced materials with specific optical or physical properties.

Monomer or Ligand in the Synthesis of Functional Organic Materials

The structural attributes of this compound make it a promising candidate as a monomer or ligand in the synthesis of advanced functional organic materials. Pyridine and its derivatives are well-established building blocks in the construction of complex organic and organometallic structures due to the coordinating ability of the nitrogen atom and the π-system of the aromatic ring.

As a ligand, the pyridine nitrogen of this compound can coordinate to metal centers, enabling the formation of a wide array of metal-organic frameworks (MOFs) and coordination polymers. The presence of the fluorine atom can significantly influence the electronic properties of the pyridine ring, thereby modulating the strength and nature of the metal-ligand bond. This, in turn, can impact the catalytic activity, luminescence, and gas sorption properties of the resulting materials. While specific research on this compound as a ligand is not extensively documented, related fluorinated pyridine derivatives have been successfully employed in the generation of functional materials.

Furthermore, the bifunctional nature of this compound, possessing both a polymerizable or reactive site and a coordinating pyridine unit, allows for its use as a monomer in the synthesis of functional polymers. These polymers can be designed to have specific properties, such as high thermal stability or unique photophysical characteristics, imparted by the fluorinated pyridine moiety. For instance, related fluorinated monomers are utilized in creating Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in catalysis and materials science.

Role in Specialty Polymer Development

The incorporation of fluorine atoms into polymers is a well-established strategy for developing specialty materials with enhanced properties. Fluoropolymers often exhibit exceptional thermal stability, chemical resistance, and low surface energy. pageplace.declemson.eduresearchgate.net this compound serves as a valuable monomer in this context.

The development of novel polymers through the copolymerization of functional monomers like this compound with other commodity monomers can lead to materials with tailored characteristics. For example, the copolymerization of vinyl acetate (B1210297) with ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates results in copolymers with altered thermal behavior and solubility. researchgate.net Similarly, the introduction of the fluorinated pyridine unit from this compound into a polymer backbone is expected to enhance its thermal properties and chemical inertness.

While direct polymerization studies of this compound are not widely reported, the principles of polymer chemistry suggest its potential in creating specialty polymers. The presence of the fluorine atom and the pyridine ring can lead to polymers with unique dielectric properties, making them suitable for applications in electronics. Moreover, the ester functionality could be susceptible to hydrolysis or other post-polymerization modifications, allowing for further functionalization of the polymer.

Applications in Corrosion Inhibition and Surface Chemistry

Pyridine derivatives are extensively studied as corrosion inhibitors for various metals and alloys, particularly in acidic environments. emerald.comresearchgate.nettandfonline.comresearchgate.netresearchgate.net The mechanism of inhibition is generally attributed to the adsorption of the pyridine molecule onto the metal surface. This adsorption process is facilitated by the presence of the nitrogen heteroatom, which can coordinate with vacant d-orbitals of the metal, and the π-electrons of the aromatic ring.

The effectiveness of pyridine-based corrosion inhibitors can be significantly influenced by the nature of the substituents on the pyridine ring. The presence of electron-donating or electron-withdrawing groups can alter the electron density on the pyridine ring and the nitrogen atom, thereby affecting the strength of the adsorption bond. In the case of this compound, the fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can influence the adsorption mechanism. The ester group also provides additional oxygen atoms that can participate in the adsorption process.

Table 1: Corrosion Inhibition Data for Representative Pyridine Derivatives

| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Reference |

| 4-mercaptopyridine | Mild Steel | 0.5 M HCl | >90 | emerald.com |

| Pyridine-carbamides | Carbon Steel | 1 M HCl | 95-97 | researchgate.net |

| 4-pyridylethylthia-acetic acid | Mild Steel | 1 M HCl | >90 | tandfonline.com |

| Pyridine-2-thiol | Brass | 0.5 M H₂SO₄ | >85 | nih.govnih.gov |

This table presents data for related pyridine compounds to illustrate the general efficacy of this class of molecules as corrosion inhibitors. Data for this compound is not specifically available.

Utility as Protecting Group for Specific Functional Moieties

In multi-step organic synthesis, protecting groups are crucial for temporarily masking a reactive functional group to prevent it from undergoing unwanted reactions. wikipedia.orgorganic-chemistry.org The concept of protecting groups is fundamental to achieving chemoselectivity in complex molecular transformations. ethz.chlibretexts.org

The ester functionality within this compound could potentially serve as a protecting group. Carboxylic acid esters are commonly used to protect both carboxylic acids and alcohols. highfine.comoup.com For instance, an alcohol can be converted to an acetate ester to protect it from oxidation or reaction with nucleophiles. The ester can later be cleaved under basic or acidic conditions to regenerate the alcohol.

Furthermore, the pyridine nitrogen itself can be protected. A common method for protecting pyridines is through the formation of a pyridine-borane complex. acs.org This protection strategy renders the pyridine ring less susceptible to nucleophilic attack and allows for selective reactions at other parts of the molecule. The borane (B79455) group can be subsequently removed under mild acidic conditions. While there is no direct literature on the use of this compound as a protecting group, its constituent functional groups are well-precedented in protection-deprotection chemistry.

Role as a Reagent in Catalytic Fluorination and Deoxyfluorination Processes

The introduction of fluorine atoms into organic molecules is of significant interest in medicinal and materials chemistry. While this compound is itself a fluorinated molecule, related pyridine derivatives have been developed as reagents for fluorination reactions.

A notable example is the use of pyridinesulfonyl fluoride (B91410) (PyFluor) as a deoxyfluorinating agent. sigmaaldrich.comenamine.net This reagent, in the presence of a base, can convert alcohols to alkyl fluorides. acs.orgucla.edu The reaction is thought to proceed through the formation of a pyridinesulfonate ester intermediate, which is then displaced by fluoride. The pyridine ring in this reagent acts as an activating group.

Additionally, methods for the direct C-H fluorination of pyridine rings have been developed using reagents like silver(II) fluoride. researchgate.netpkusz.edu.cn These reactions allow for the selective introduction of fluorine at specific positions on the pyridine ring. While this compound is the product of such a fluorination, the underlying chemistry highlights the role of pyridine scaffolds in fluorination methodologies. There is also research into the regioselective fluorination of related heterocyclic systems like imidazo[1,2-a]pyridines using reagents such as Selectfluor. acs.org

Comparative Studies and Structure Reactivity Relationships Within Pyridine Ester Families

Influence of Fluoro-Substitution Position and Number on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring is significantly influenced by the number and position of fluoro-substituents. Fluorine's high electronegativity makes the pyridine ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695), for instance, is 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the accelerating effect of fluorine on SNAr reactions. acs.org

The position of the fluorine atom is a critical determinant of reactivity and regioselectivity. In perfluoropyridine (PFPy), nucleophilic attack occurs selectively at the C-4 position (para to the nitrogen atom). acs.org This is a predictable pattern driven by the electronic properties of the highly fluorinated, electron-deficient ring. researchgate.net For less fluorinated pyridines, the situation is more complex. Fluorination of 3-substituted pyridines with reagents like AgF₂ often shows a preference for substitution at the 2-position, adjacent to the nitrogen. acs.org However, the presence of other substituents can alter this selectivity. For example, in 3,5-disubstituted pyridines, fluorination can occur at both the 2- and 6-positions, with selectivity depending on the nature of the existing groups. acs.org

The introduction of multiple fluorine atoms generally increases the ring's stability and resistance to addition reactions, a phenomenon termed "fluoromaticity". acs.orgnih.gov This increased stability is due to the contribution of fluorine's π-orbitals, which can lead to shorter carbon-carbon bond lengths within the ring. nih.gov However, this stabilization does not necessarily decrease reactivity towards SNAr; rather, it makes the ring more susceptible to attack by nucleophiles. The C-F bond cleavage in these reactions is often favored at the position para to other substituents (unless that substituent is also a fluorine), which aligns with the established mechanisms of nucleophilic aromatic substitution. researchgate.net

Table 1: Influence of Fluoro-Substitution on Pyridine Reactivity

| Compound Family | Key Influence of Fluorine | Observed Reactivity Trend | Reference |

|---|---|---|---|

| Halopyridines | Fluorine's high electronegativity accelerates SNAr reactions. | 2-Fluoropyridine reacts 320x faster with NaOEt than 2-chloropyridine. | acs.org |

| Perfluoropyridine (PFPy) | High electrophilicity due to five fluorine atoms. | Selective nucleophilic substitution at the C-4 position. | acs.org |

| 3-Substituted Pyridines | Directs C-H fluorination. | Fluorination with AgF₂ occurs with high selectivity at the C-2 position for many 3-halo, alkoxy, or cyano pyridines. | acs.org |

| Polyfluorinated Pyridines | Stabilizes the aromatic ring ("fluoromaticity"). | Increased thermostability and resistance to addition reactions, while remaining highly reactive to SNAr. | acs.orgnih.gov |

Effects of Alkyl Ester Chain Length and Branching on Chemical Behavior

The chemical behavior of pyridine esters can be modulated by the length and branching of the alkyl chain in the ester group. While direct studies on pyridine esters are specific, broader principles from ester chemistry can be applied. In polyacrylate network materials, for example, the length of the alkyl ester chain significantly affects physical properties such as the glass transition temperature (Tg). mdpi.com Networks based on methyl acrylate (B77674) (MA) have a higher Tg than those based on ethyl acrylate (EA) or butyl acrylate (BA). mdpi.com This change in physical properties can, in turn, influence chemical behavior by affecting solvent interactions and the conformational flexibility of the molecule.

In the context of reactivity, the ester group can influence reactions at other sites on the molecule. For instance, during the amidation of a fluoropyridine methyl ester with aqueous methylamine (B109427), the choice of solvent is critical to prevent the competing substitution of the fluoride (B91410). acs.org Using methanol (B129727) as a solvent allows for the selective transformation of the methyl ester to the N-methyl amide without displacing the fluoride, whereas using THF leads to a mixture of products. acs.org This demonstrates that the reactivity of the ester and other functional groups is interdependent and influenced by the reaction environment.

The size of the ester group can also introduce steric effects, potentially hindering the approach of reactants to nearby functional groups on the pyridine ring. While an ethyl group is not exceptionally bulky, increasing the chain length (e.g., to butyl or hexyl) or introducing branching (e.g., a tert-butyl ester) would have a more pronounced steric impact, which could alter reaction rates and selectivity.

Table 2: Alkyl Ester Effects on Polymer and Molecular Properties

| System | Alkyl Ester Group | Observed Effect | Reference |

|---|---|---|---|

| Polyacrylate Networks | Methyl Acrylate (MA) | Higher glass transition temperature (Tg) compared to longer chains. | mdpi.com |

| Ethyl Acrylate (EA) | Intermediate Tg. | mdpi.com | |

| Butyl Acrylate (BA) | Lower Tg. | mdpi.com | |

| Fluoropyridine Methyl Ester | Methyl Ester | Undergoes selective amidation in methanol without substitution of an adjacent fluoride. | acs.org |

Systematic Analysis of Methyl Substituent Effects on Electronic and Steric Properties

The methyl group at the C-3 position of "Ethyl 2-fluoro-3-methylpyridine-5-acetate" exerts both electronic and steric influences on the molecule. Electronically, the methyl group is weakly electron-donating through an inductive effect (+I). This can slightly increase the electron density of the pyridine ring, which generally deactivates the ring towards nucleophilic attack compared to an unsubstituted ring. However, in a highly electron-deficient ring, such as one substituted with a fluorine atom and an ester group, the activating effects of these electron-withdrawing groups dominate.

Sterically, the methyl group's bulk can influence the regioselectivity of reactions. In studies of 3-substituted 2,6-dichloropyridines, bulky 3-substituents were found to direct nucleophilic attack towards the 6-position. researchgate.net This suggests that the C-3 methyl group in the title compound could sterically hinder reactions at the adjacent C-2 position, where the fluorine atom is located.

The position of the methyl group is also crucial. In manganese-catalyzed reactions, the introduction of a methyl substituent at the 6-position of a pyridine ring in a ligand had a beneficial effect on enantioselectivity, demonstrating the significant impact of substituent placement on the stereochemical outcome of a reaction. acs.org For the title compound, the 3-methyl group is adjacent to the 2-fluoro substituent, creating a specific steric and electronic environment that dictates its reactivity profile. The interplay between the electron-donating methyl group and the electron-withdrawing fluoro and acetate (B1210297) groups creates a unique electronic distribution across the pyridine ring.

Table 3: Effects of Methyl Substitution on Pyridine Derivatives

| Pyridine System | Methyl Position | Observed Effect | Attributed Property | Reference |

|---|---|---|---|---|

| 3-Substituted 2,6-dichloropyridines | 3 | Bulky substituents direct nucleophilic attack to the 6-position. | Steric Hindrance | researchgate.net |

| Pyridine Ligand in Mn-Catalysis | 6 | Improved enantioselectivity in the catalytic reaction. | Steric/Electronic | acs.org |

| General Pyridine Ring | Any | Weakly electron-donating, slightly increases electron density. | Electronic (Inductive Effect) | wikipedia.org |

Comparative Analysis of Spectroscopic Signatures Across Analogues

The spectroscopic signatures of pyridine esters are highly dependent on the nature and position of their substituents. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provide valuable information about the molecular structure and electronic environment.

In ¹H NMR spectroscopy, the chemical shifts of the pyridine ring protons are indicative of the electronic effects of the substituents. mdpi.com Electron-withdrawing groups like fluorine and the ethyl acetate group will generally shift the signals of nearby protons downfield (to a higher ppm value), while the electron-donating methyl group will cause a slight upfield shift.

IR spectroscopy is useful for identifying characteristic functional groups. The C=O stretching vibration of the ester group in pyridine derivatives typically appears in the region of 1670-1730 cm⁻¹. mdpi.com The C-F bond will also have a characteristic absorption in the fingerprint region.

UV-Vis absorption and fluorescence spectroscopy are particularly sensitive to the electronic structure of the molecule. nih.gov The absorption and emission maxima can shift depending on the substituents. For example, in a study of isothiazolo[4,5-b]pyridine ester derivatives, the fluorescence spectra were found to be dependent on the solvent, indicating a change in the electronic distribution between the ground and excited states. nih.gov A comparative study of iridium complexes with different pyridine derivatives showed that substitutions on the pyridine ring could significantly shift the emission peaks, with a phosphonate-substituted pyridine emitting yellow light (506 nm) and another derivative emitting at 476 nm. nih.gov These shifts (solvatochromism) are often related to intramolecular charge transfer (ICT) characteristics, which are enhanced by the presence of both electron-donating and electron-withdrawing groups on the aromatic ring. researchgate.netmdpi.com

Table 4: Spectroscopic Data for Representative Pyridine Derivatives

| Compound Type | Spectroscopic Technique | Key Observation | Reference |

|---|---|---|---|

| Isothiazolo[4,5-b]pyridine esters | UV-Vis/Fluorescence | Emission spectra are solvent-dependent (solvatochromism), with red shifts in more polar solvents like ethanol. | nih.gov |

| Iridium(III) pyridine complexes | Emission Spectroscopy | Substituents on the pyridine ligand significantly alter emission wavelengths (e.g., from 476 nm to 506 nm). | nih.gov |

| β-Enamino Esters | IR Spectroscopy | Characteristic C=O stretching absorption observed around 1669 cm⁻¹. | mdpi.com |

| Substituted Terpyridines | ¹H NMR Spectroscopy | Proton signals of the bipyridine unit can be shifted as far as 10.1 ppm due to ring current effects. | nih.gov |

Solvent Polarity Effects on Molecular Properties and Reactivity

Solvent polarity can profoundly affect the molecular properties and reactivity of polar molecules like substituted pyridine esters. Pyridine itself is a polar, aprotic solvent, miscible with a wide range of solvents from non-polar hexane (B92381) to water. chemeurope.com This amphiphilic character is shared by many of its derivatives.

The photophysical properties of donor-acceptor type pyridine derivatives often exhibit strong solvatochromism. researchgate.net In one study, a pyridine derivative showed a significant red shift in its emission spectrum as solvent polarity increased, indicating a more polar excited state due to an intramolecular charge transfer (ICT). researchgate.net Similarly, the emission energy of a push-pull terpyridine system was found to be dramatically influenced by solvent polarity, while the absorption spectrum remained largely unaffected. mdpi.com This is because the solvent molecules have time to reorganize around the newly formed, more polar excited state before emission occurs, thus lowering its energy.

Solvent choice is also a powerful tool for controlling chemical reactivity and selectivity. In the nucleophilic aromatic substitution of 2,6-dichloro-3-(methoxycarbonyl)pyridine, the regioselectivity of the reaction could be completely switched by changing the solvent. researchgate.net In a low-polarity solvent like dichloromethane (B109758) (DCM), substitution was highly selective for the 2-position. In contrast, using a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) switched the selectivity to favor the 6-position. researchgate.net This effect was primarily correlated with the solvent's ability to act as a hydrogen-bond acceptor. researchgate.net Such findings underscore the critical role of solvent-solute interactions in dictating the reaction pathways of functionalized pyridine esters.

Table 5: Effect of Solvent Polarity on Pyridine Derivatives

| Pyridine Derivative | Property Studied | Solvent Effect | Reference |

|---|---|---|---|

| Donor-Acceptor Pyridine | Emission Spectrum | Strong red shift (solvatochromism) with increasing solvent polarity due to ICT. | researchgate.net |

| Push-Pull Terpyridine | Emission Spectrum | Significant bathochromic shift with increasing solvent polarity. | mdpi.com |

| 2,6-dichloro-3-(methoxycarbonyl)pyridine | Reaction Regioselectivity | Selectivity switched from 2-position (in DCM) to 6-position (in DMSO) for nucleophilic substitution. | researchgate.net |

| Fluoropyridine Methyl Ester | Reaction Selectivity | Methanol favored selective amidation of the ester, while THF led to competing substitution of fluoride. | acs.org |

Future Research Trajectories and Interdisciplinary Outlook

Advancements in Stereoselective Synthesis